

Application Notes and Protocols for Ethanol Precipitation of DNA and RNA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for the concentration and purification of nucleic acids (DNA and RNA) from aqueous solutions.[1][2] This method leverages the principle of reducing the solubility of nucleic acids by introducing a salt and a non-polar solvent, typically ethanol or isopropanol.[2][3] The negatively charged phosphate backbone of DNA and RNA is neutralized by the positive ions from the salt, and the addition of ethanol disrupts the hydration shell around the nucleic acids, causing them to aggregate and precipitate out of solution.[2][3] This protocol provides a detailed methodology for the efficient precipitation of both DNA and RNA, along with quantitative data for optimizing recovery and purity.

Principle of Ethanol Precipitation

The process of **ethanol** precipitation can be broken down into three key steps:

• Salt Addition: A salt, such as sodium acetate, ammonium acetate, or lithium chloride, is added to the nucleic acid solution. The positively charged cations (e.g., Na+, NH4+) in the salt neutralize the negatively charged phosphate groups on the nucleic acid backbone.[2][4] This reduction in charge repulsion allows the nucleic acid molecules to come closer together.



- **Ethanol** Addition: **Ethanol** is a less polar solvent than water. Its addition to the aqueous solution lowers the dielectric constant, which enhances the electrostatic attraction between the positive salt ions and the negative phosphate groups.[2] This further reduces the solubility of the nucleic acids, causing them to precipitate.
- Pelleting and Washing: The precipitated nucleic acids are then pelleted by centrifugation.[1]
 [5] The supernatant, containing salts and other soluble impurities, is removed. The pellet is subsequently washed with 70% ethanol to remove any remaining salt, followed by drying and resuspension in a suitable buffer.[5]

Experimental Protocols Protocol for Ethanol Precipitation of DNA

This protocol is suitable for the concentration and purification of DNA from various sources.

Materials:

- DNA sample in aqueous solution
- 3 M Sodium Acetate (NaOAc), pH 5.2[5]
- 100% Ethanol (ice-cold)[5]
- 70% **Ethanol** (ice-cold)[5]
- Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Refrigerated microcentrifuge[5]
- Pipettes and nuclease-free tips
- Optional: Co-precipitant such as Glycogen or Linear Polyacrylamide (LPA)[5]

Procedure:

Transfer the DNA sample to a microcentrifuge tube.



- Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly by vortexing.[3]
- (Optional) If the DNA concentration is low (<20 ng/μL), add a co-precipitant like glycogen to a final concentration of 20 μg/mL or linear polyacrylamide to 10-20 μg/mL to aid in pellet visualization and recovery.[5][6]
- Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture.[3] Mix by inverting the tube several times until the solution is homogeneous.
- Incubate the mixture to allow the DNA to precipitate. For DNA concentrations >20 ng/μL, incubation at -20°C for at least 1 hour is sufficient.[3] For lower concentrations or smaller DNA fragments, overnight incubation at -20°C is recommended.[2]
- Pellet the precipitated DNA by centrifugation at 12,000-14,000 x g for 15-30 minutes at 4°C.
 [5][7]
- Carefully decant or pipette off the supernatant without disturbing the DNA pellet. The pellet may be visible as a small white precipitate at the bottom of the tube.
- Wash the pellet by adding 500 μ L of ice-cold 70% **ethanol**. This step removes residual salts. [5]
- Centrifuge at 12,000-14,000 x g for 5-10 minutes at 4°C.[5]
- Carefully remove the supernatant.
- Air-dry the pellet for 5-15 minutes at room temperature or in a vacuum desiccator. Avoid over-drying, as this can make the DNA difficult to resuspend.[1]
- Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol for Ethanol Precipitation of RNA

This protocol is designed for the concentration and purification of RNA, with special considerations for minimizing RNase activity.

Materials:



- RNA sample in aqueous solution
- 3 M Sodium Acetate (NaOAc), pH 5.2 (RNase-free)[8]
- 100% Ethanol (ice-cold)
- 70% **Ethanol** (ice-cold, prepared with RNase-free water)
- RNase-free water
- RNase-free microcentrifuge tubes, pipettes, and tips
- · Refrigerated microcentrifuge
- Optional: Co-precipitant such as Glycogen (RNase-free)[9]

Procedure:

- Transfer the RNA sample to an RNase-free microcentrifuge tube.
- Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample and mix gently.[8]
- (Optional) For low RNA concentrations, add an RNase-free co-precipitant like glycogen to a final concentration of 20 μg/mL.[9]
- Add 2.5 to 3 volumes of ice-cold 100% **ethanol**.[10] Mix thoroughly by inverting the tube.
- Incubate at -80°C for at least 1 hour or overnight at -20°C to precipitate the RNA.[8][11]
- Pellet the RNA by centrifugation at ≥16,000 x g for 20-30 minutes at 4°C.[11]
- Carefully decant the supernatant. The RNA pellet is often invisible.
- Wash the pellet with 1 mL of ice-cold 70% ethanol.
- Centrifuge at ≥16,000 x g for 5 minutes at 4°C.
- Carefully remove the supernatant.



- Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Quantitative Data Summary

The efficiency and purity of nucleic acid precipitation can be influenced by several factors. The following tables summarize key quantitative data for optimizing your experiments.

Table 1: Choice of Salt and Final Concentrations

Salt	Stock Concentration	Final Concentration	Applications and Notes
Sodium Acetate (NaOAc)	3 M, pH 5.2	0.3 M	General purpose for both DNA and RNA precipitation.[5][8]
Ammonium Acetate (NH4OAc)	7.5 M	2.0-2.5 M	Useful for removing dNTPs. Avoid for samples intended for T4 polynucleotide kinase reactions as ammonium ions inhibit the enzyme.
Lithium Chloride (LiCl)	8 M	0.8 M	Primarily used for selective precipitation of larger RNA species, as it is less effective for precipitating small RNAs and DNA.[10]

Table 2: Effect of Co-precipitants on Nucleic Acid Recovery



Co-precipitant	Working Concentration	Typical Recovery Increase	Notes
Glycogen	10-20 μg/mL	Can significantly improve recovery of low concentration samples.	Inert and generally does not interfere with downstream applications.[9]
Linear Polyacrylamide (LPA)	10-20 μg/mL	Similar to glycogen in improving recovery.	Forms a more visible pellet.[5][6]

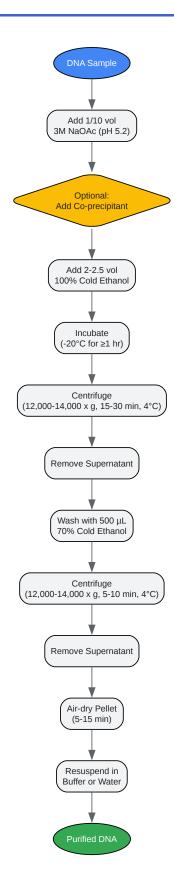
Table 3: Typical Purity and Yield Metrics

Parameter	DNA	RNA	Notes on Contamination
A260/A280 Ratio	~1.8	~2.0	Lower ratios may indicate protein or phenol contamination. [12]
A260/A230 Ratio	2.0-2.2	2.0-2.2	Lower ratios can indicate contamination with salts (e.g., guanidinium) or carbohydrates.[12]
Typical Recovery Rate	70-90%	70-90%	Recovery depends on initial concentration, fragment size, and protocol adherence. [13]

Visualizing the Workflow

The following diagrams illustrate the key steps in the **ethanol** precipitation workflow for DNA and RNA.

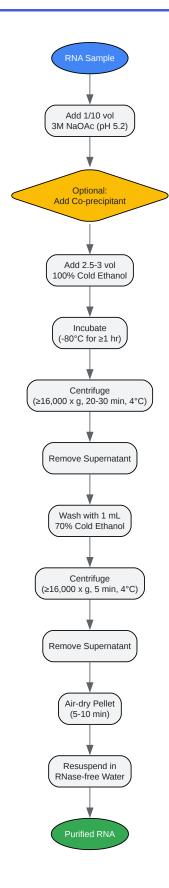




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Caption: Workflow for DNA **Ethanol** Precipitation.





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Caption: Workflow for RNA **Ethanol** Precipitation.



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